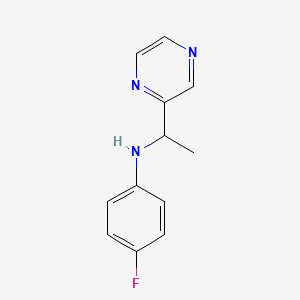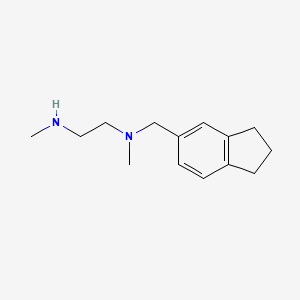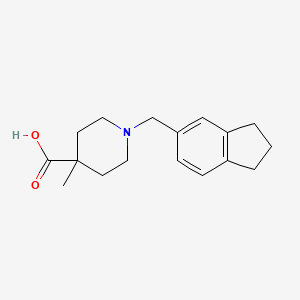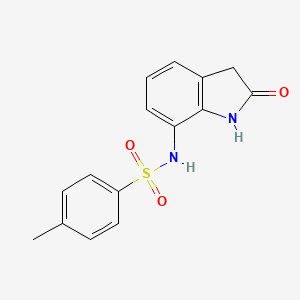
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DBIBP, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of pyrrole-2-carboxylic acid derivatives and is synthesized through a multi-step process.
作用机制
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood, but studies suggest that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential as a cancer therapy. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory and neurodegenerative diseases. Additionally, future research could focus on improving the solubility of this compound to enhance its bioavailability and efficacy.
合成方法
The synthesis of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to form 2,3-dihydro-1-benzofuran-3-amine. The amine is then reacted with chlorosulfonic acid to form the sulfonamide intermediate, which is further reacted with pyrrole-2-carboxylic acid to form this compound.
科学研究应用
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
属性
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-13(17)10-5-8(6-14-10)21(18,19)15-11-7-20-12-4-2-1-3-9(11)12/h1-6,11,14-15H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYDVZZFPVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NS(=O)(=O)C3=CNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
